molecular formula C20H14N2O B2981512 3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 338981-94-5

3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2981512
CAS No.: 338981-94-5
M. Wt: 298.345
InChI Key: ZQHDCTCZNNNGCZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile (CAS: 338981-94-5) is a heterocyclic compound featuring a pyridoindole core substituted with a benzyloxy group at position 3 and a nitrile at position 10. Its molecular formula is C₂₀H₁₄N₂O, with a molecular weight of 298.35 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as kinase inhibitors and receptor modulators .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxypyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-13-18-17-10-9-16(23-14-15-6-2-1-3-7-15)12-20(17)22-11-5-4-8-19(18)22/h1-12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHDCTCZNNNGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4N3C=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable indole derivative with a benzyl halide under basic conditions to introduce the benzyloxy group. This is followed by cyclization reactions to form the pyrido[1,2-a]indole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyloxy Group

3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (CAS: 338981-96-7)
  • Molecular Formula : C₂₀H₁₃BrN₂O
  • Molecular Weight : 377.25 g/mol
  • Key Differences : Bromine at the para position of the benzyl group increases molecular weight by ~79 g/mol compared to the parent compound. The electron-withdrawing Br enhances stability and may influence π-π stacking interactions in biological systems .
3-[(3-Cyanobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (CAS: 338981-95-6)
  • Molecular Formula : C₂₁H₁₃N₃O
  • Molecular Weight : 323.36 g/mol
  • This may improve solubility in polar solvents but reduce membrane permeability .
3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile (CAS: 478247-94-8)
  • Molecular Formula : C₂₁H₁₃F₃N₂O
  • Molecular Weight : 366.35 g/mol
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, which could enhance metabolic stability and bioavailability compared to the parent compound .

Functional Group Modifications

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (CAS: 339107-08-3)
  • Molecular Formula : C₂₀H₁₃N₃O₃
  • Molecular Weight : 343.34 g/mol
  • Key Differences : The nitro group increases polarity and may confer redox activity. However, nitro groups are often associated with toxicity, limiting pharmaceutical applications .
Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 478067-88-8)
  • Molecular Formula: C₂₃H₂₁NO₃
  • Molecular Weight : 359.43 g/mol
  • Key Differences : Replacement of the nitrile with an ethyl carboxylate group alters solubility (higher logP) and reactivity. The ester group is prone to hydrolysis, unlike the stable nitrile .

Core Structure Variations

5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 879917-07-4)
  • Key Differences: Incorporation of a benzimidazole ring and a piperidinyl-hydroxypropyl side chain increases molecular complexity.
3-Bromo-9-(4-methoxyphenyl)pyrido[1',2':2,3][1,2,4]triazino[5,6-b]indole-10-carbonitrile (Compound 5h, )
  • Molecular Formula : C₂₁H₁₂N₆O₃
  • Molecular Weight : 396.10 g/mol
  • The methoxyphenyl group adds steric bulk .

Physicochemical and Spectral Properties

Compound IR (C≡N, cm⁻¹) ¹H NMR Features (δ, ppm) MS Data (m/z)
3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile ~2227 (nitrile) Aromatic H: 7.2–7.6; Benzyl CH₂: ~5.0 298.35 [M⁺]
3-[(4-Bromobenzyl)oxy] analog Similar Additional Br-substituted aromatic peaks 377.25 [M⁺]
Ethyl carboxylate analog 1700 (ester) Ethyl group: δ 1.2–1.4 (t), 4.2–4.4 (q) 359.43 [M+H]⁺

Biological Activity

3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C20H14N2O
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 338981-94-5

Anticancer Properties

Research indicates that derivatives of pyridoindoles, including this compound, exhibit promising anticancer activity. A study demonstrated that indole derivatives can suppress tumor growth effectively in various cancer models. For instance, a related compound showed a tumor growth suppression rate of 100% in ovarian cancer xenografts in nude mice .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain indole derivatives possess significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The structure-activity relationship (SAR) suggests that modifications in the indole core can enhance antimicrobial efficacy .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cholinesterase enzymes (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The binding interactions with these enzymes reveal strong hydrogen bonding and π-π stacking interactions that contribute to their inhibitory effects .
  • Cellular Pathway Modulation : The compound may activate pathways such as AMPK signaling, which plays a role in energy metabolism and cellular stress responses. This activation has been linked to neuroprotective effects and improved cognitive function in preclinical models .

Study on Anticancer Efficacy

A notable study focused on the anticancer effects of pyridoindole derivatives revealed that this compound exhibited a dose-dependent response against cancer cell lines. The study utilized various concentrations to assess cytotoxicity and found that the compound significantly inhibited cell proliferation at micromolar concentrations .

Neuroprotective Effects

In another investigation, the neuroprotective properties were assessed using animal models subjected to scopolamine-induced cognitive impairment. Compounds similar to this compound showed significant improvement in cognitive function without affecting locomotor activity, indicating a selective protective effect on neuronal health .

Summary of Biological Activities

Activity Type Efficacy Reference
AnticancerTumor growth suppression (100%)
AntimicrobialEffective against P. aeruginosa
Cholinesterase InhibitionIC50 values in micromolar range
NeuroprotectionImproved cognitive function

Structure-Activity Relationship (SAR)

Modification Effect on Activity Reference
Benzyl substitutionEnhanced enzyme inhibition
Indole core oxidationReduced potency
Aromatic substitutionsVariable effects on activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile, and what are their key reaction conditions?

  • Methodological Answer : Two primary routes are documented:

  • Nucleophilic Substitution and Aryne Intermediates : A pyrido[1,2-a]indole core can be synthesized via nucleophilic substitution of hydrogen in 3-(2-pyridyl)-1,2,4-triazines, followed by reaction with aryne intermediates generated in situ. Pentafluorophenyl lithium is used as a nucleophile in the first stage, and the pyridoindole system forms via a thermally induced rearrangement .
  • Acylation-Cyclization Approach : Lithium amide bases (e.g., from 2-aminopyridines) are acylated with alkynoate esters to form alkynamides, which undergo thermal cyclization to yield pyrido[1,2-a]indole derivatives. This method emphasizes regioselectivity for the desired isomer (e.g., 2-oxo over 4-oxo) .
    • Key Conditions : Temperature (80–120°C for cyclization), inert atmosphere (N₂/Ar), and anhydrous solvents (THF, DMF).

Q. Which spectroscopic techniques are critical for characterizing the pyrido[1,2-a]indole core and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies nitrile stretches (e.g., ~2179 cm⁻¹ for C≡N) and functional groups introduced via substitution .
  • ¹H/¹³C NMR : Resolves substituent effects on aromatic protons (e.g., δ 7.2–7.4 ppm for aryl protons) and distinguishes bridgehead nitrogen environments .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying novel derivatives.

Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic vapors.
  • Storage : Store in airtight containers under inert gas (N₂) at –20°C to prevent degradation .
  • Emergency Measures : Neutralize spills with activated carbon; use ethanol/water mixtures for skin decontamination .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrido[1,2-a]indole cyclization be addressed?

  • Methodological Answer :

  • Base Selection : Lithium amide bases (e.g., LDA) enhance regioselectivity by deprotonating specific sites, favoring 2-oxo isomer formation .
  • Steric and Electronic Effects : Bulky substituents (e.g., benzyloxy groups) direct cyclization pathways by hindering undesired ring closure. Computational modeling (DFT) can predict transition-state preferences.
  • Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions, while higher temperatures (100°C) accelerate cyclization but may reduce selectivity .

Q. How should researchers resolve contradictions in reported biological activities of pyrido[1,2-a]indole derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare studies using identical cell lines (e.g., Jurkat T-cells for lymphoma research) and assay protocols (e.g., IC₅₀ measurements) .
  • Structural Variability : Note differences in substituents (e.g., benzyloxy vs. bromobenzyl groups) that alter pharmacokinetics. For example, 3-[(4-Bromobenzyl)oxy] derivatives may exhibit enhanced lipophilicity compared to the benzyloxy analog .
  • Meta-Analysis : Use statistical tools to aggregate data across studies, adjusting for variables like dosing regimens or solvent effects (e.g., DMSO cytotoxicity).

Q. What experimental designs are optimal for SAR studies on pyrido[1,2-a]indole derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the benzyloxy group (e.g., electron-withdrawing substituents like –NO₂ or electron-donating groups like –OCH₃) to assess impact on bioactivity .
  • Biological Screening : Use high-throughput assays (e.g., kinase inhibition panels) to evaluate broad-spectrum activity. Cross-validate hits in in vivo models (e.g., xenograft mice for anticancer activity) .
  • Computational Modeling : Perform docking studies to predict binding affinities for targets like T-cell lymphoma-associated kinases (e.g., SYK or JAK3) .

Data Contradiction Analysis

  • Example : Discrepancies in synthetic yields (e.g., 79% in one study vs. 50% in another) may arise from differences in precursor purity or reaction scale. Reproduce conditions from (aryne intermediates) and (lithium amide bases) under controlled settings to identify critical variables .

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